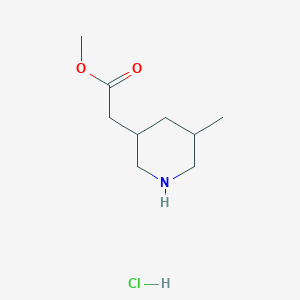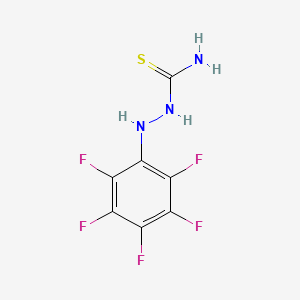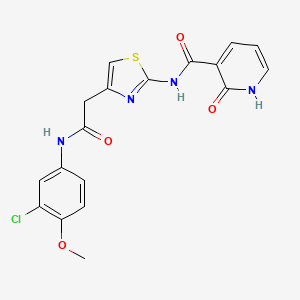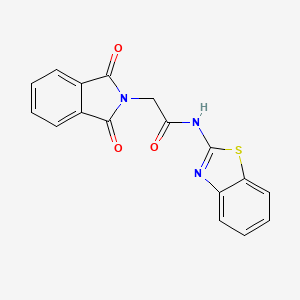
4-(4-Dodecylpiperazin-4-ium-1-yl)-1H-indole;chloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(4-Dodecylpiperazin-4-ium-1-yl)-1H-indole;chloride is a synthetic organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a piperazine ring substituted with a dodecyl chain and an indole moiety, making it a versatile molecule for research and industrial purposes.
科学的研究の応用
4-(4-Dodecylpiperazin-4-ium-1-yl)-1H-indole;chloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules and studying reaction mechanisms.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development and delivery systems.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
作用機序
Target of Action
Similar compounds have been used for controlling and/or preventing infestation of pests in crops .
Mode of Action
It’s worth noting that similar compounds have been used in photodynamic inactivation of bacteria . In this process, the compound (photosensitizer) is excited by visible light, leading to the production of highly reactive oxygen species (ROS) directly at the bacteria during illumination, which oxidatively damage cellular structures such as membranes or DNA, resulting in bacteria being killed .
Biochemical Pathways
Similar compounds have been shown to generate reactive oxygen species (ros) that can damage cellular structures .
Result of Action
Similar compounds have been shown to cause oxidative damage to cellular structures such as membranes or dna, resulting in the death of bacteria .
Action Environment
Similar compounds have been shown to be effective in the presence of visible light .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Dodecylpiperazin-4-ium-1-yl)-1H-indole;chloride typically involves the following steps:
Formation of the Piperazine Ring: The piperazine ring is synthesized through a cyclization reaction involving ethylenediamine and a suitable dihaloalkane.
Substitution with Dodecyl Chain: The piperazine ring is then alkylated with a dodecyl halide under basic conditions to introduce the dodecyl chain.
Attachment of Indole Moiety: The indole moiety is introduced through a nucleophilic substitution reaction, where the piperazine derivative reacts with an indole derivative.
Formation of Chloride Salt: The final step involves the formation of the chloride salt by treating the compound with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity, using industrial-grade reagents and equipment.
化学反応の分析
Types of Reactions
4-(4-Dodecylpiperazin-4-ium-1-yl)-1H-indole;chloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Halogenated reagents or nucleophiles in polar solvents.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced derivatives, and substituted compounds with various functional groups.
類似化合物との比較
4-(4-Dodecylpiperazin-4-ium-1-yl)-1H-indole;chloride can be compared with other similar compounds, such as:
4-(4-Decylpiperazin-4-ium-1-yl)-1H-indole;chloride: Similar structure but with a shorter alkyl chain.
4-(4-Dodecylpiperazin-4-ium-1-yl)-1H-benzimidazole;chloride: Similar structure but with a benzimidazole moiety instead of indole.
4-(4-Dodecylpiperazin-4-ium-1-yl)-1H-pyrrole;chloride: Similar structure but with a pyrrole moiety instead of indole.
The uniqueness of this compound lies in its specific combination of the piperazine ring, dodecyl chain, and indole moiety, which imparts distinct chemical and biological properties.
特性
IUPAC Name |
4-(4-dodecylpiperazin-4-ium-1-yl)-1H-indole;chloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H39N3.ClH/c1-2-3-4-5-6-7-8-9-10-11-17-26-18-20-27(21-19-26)24-14-12-13-23-22(24)15-16-25-23;/h12-16,25H,2-11,17-21H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDHFXOIQDLZRAE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCC[NH+]1CCN(CC1)C2=CC=CC3=C2C=CN3.[Cl-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H40ClN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]-4-phenoxybenzamide](/img/structure/B2490506.png)
![N-(sec-butyl)-1-((4-fluorobenzyl)thio)-4-isopentyl-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2490507.png)

![5-(furan-2-yl)-N-((4-(1-methyl-1H-benzo[d]imidazol-2-yl)cyclohexyl)methyl)isoxazole-3-carboxamide](/img/structure/B2490511.png)
![4,6-dimethyl-2-{[1-(oxane-4-carbonyl)pyrrolidin-3-yl]oxy}pyrimidine](/img/structure/B2490512.png)
![1-(3,5-dimethylphenyl)-5-(4-ethylphenyl)-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazole-4,6-dione](/img/structure/B2490513.png)
![4,7,8-Trimethyl-2-[(3-methylphenyl)methyl]-6-(oxolan-2-ylmethyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2490514.png)
![2-{2-cyclopropyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine-5-carbonyl}quinoxaline](/img/structure/B2490515.png)


![2-(2-(Diethylamino)ethyl)-1-(4-methoxyphenyl)-6,7-dimethyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2490522.png)
![3-[(furan-2-yl)methanesulfonyl]-N-(thiophen-2-yl)azetidine-1-carboxamide](/img/structure/B2490523.png)

